An In-depth Technical Guide to 2,3,6-Trifluorophenylacetonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,3,6-Trifluorophenylacetonitrile: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2,3,6-Trifluorophenylacetonitrile, a key intermediate in the synthesis of complex organic molecules. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, validated synthesis protocols, reactivity, and potential applications of this versatile fluorinated compound.
Core Chemical and Physical Properties
2,3,6-Trifluorophenylacetonitrile, also known as 2,3,6-Trifluorobenzyl cyanide, is an aromatic organic compound featuring a benzene ring substituted with three fluorine atoms and a cyanomethyl group. The specific positioning of the electron-withdrawing fluorine atoms significantly influences the molecule's electronic properties, reactivity, and stability.[1] These characteristics make it a valuable building block in medicinal chemistry and materials science.
The fundamental properties of 2,3,6-Trifluorophenylacetonitrile are summarized below.
| Property | Value | Source |
| CAS Number | 114152-21-5 | [2][3] |
| Molecular Formula | C₈H₄F₃N | [2][3] |
| Molecular Weight | 171.12 g/mol | [3] |
| Appearance | Clear, colorless liquid | [2][3] |
| Boiling Point | 80-85 °C (at 5 mmHg) | [3][4] |
| Density | ~1.334 g/cm³ (Predicted) | [3] |
| Storage | Store at room temperature or 2-8°C, sealed in a dry environment.[2][3] |
Spectroscopic Profile
Structural elucidation of 2,3,6-Trifluorophenylacetonitrile relies on standard spectroscopic techniques. While specific spectra are proprietary to individual laboratories, the expected data points are predictable based on the molecule's structure.
| Technique | Expected Observations |
| ¹H NMR | Aromatic region: Multiplets corresponding to the two protons on the phenyl ring. Aliphatic region: A singlet for the two protons of the methylene (-CH₂) group adjacent to the nitrile. |
| ¹³C NMR | Aromatic region: Multiple signals for the carbon atoms of the trifluorophenyl ring, with characteristic C-F couplings. Aliphatic region: A signal for the methylene carbon and a downfield signal for the nitrile carbon (-CN). |
| ¹⁹F NMR | Three distinct signals corresponding to the three unique fluorine environments on the aromatic ring. |
| IR Spectroscopy | A sharp, medium-intensity peak around 2250 cm⁻¹ characteristic of the C≡N (nitrile) stretch. Aromatic C-H and C=C stretching bands. Strong C-F stretching bands in the 1100-1400 cm⁻¹ region. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 171. Fragmentation patterns would likely show the loss of the cyanide group and characteristic fragments of the trifluorobenzyl cation. |
Synthesis and Reaction Mechanisms
The primary route for synthesizing 2,3,6-Trifluorophenylacetonitrile is through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This classic cyanation reaction is efficient and widely used in industrial and laboratory settings.[5]
Protocol: Synthesis via Cyanation of 2,3,6-Trifluorobenzyl Chloride
This protocol is based on a well-established method for preparing phenylacetonitriles.[4] The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous cyanide solution and the organic benzyl chloride substrate.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium cyanide (NaCN) in water.
-
Causality: Sodium cyanide is a readily available and cost-effective source of the nucleophilic cyanide ion. Water is the solvent of choice for dissolving the salt.
-
-
Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst, such as phenyltriethylammonium chloride, to the aqueous solution.
-
Causality: The catalyst transports the cyanide anion from the aqueous phase to the organic phase where the 2,3,6-trifluorobenzyl chloride resides, enabling the reaction to proceed.
-
-
Substrate Addition: Add 2,3,6-trifluorobenzyl chloride to the reaction mixture with vigorous stirring.
-
Heating: Heat the mixture to 90-100°C for approximately 40 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Causality: Heating provides the necessary activation energy for the Sₙ2 reaction to occur at a practical rate.
-
-
Workup: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent like diethyl ether.
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., potassium carbonate or magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure 2,3,6-Trifluorophenylacetonitrile.[4]
Caption: Synthesis workflow for 2,3,6-Trifluorophenylacetonitrile.
Chemical Reactivity and Synthetic Utility
The utility of 2,3,6-Trifluorophenylacetonitrile as a synthetic intermediate stems from the reactivity of its two primary functional components: the nitrile group and the trifluorinated aromatic ring.
-
Nitrile Group Transformations: The cyano group is exceptionally versatile. It can be:
-
Hydrolyzed to form 2,3,6-trifluorophenylacetic acid, a precursor for anti-inflammatory agents or other pharmaceuticals.
-
Reduced to yield 2-(2,3,6-trifluorophenyl)ethanamine, a key building block for creating bioactive molecules.
-
Reacted with Grignard reagents to produce ketones after hydrolysis.
-
-
Aromatic Ring Reactivity: The three electron-withdrawing fluorine atoms deactivate the benzene ring towards electrophilic aromatic substitution. However, they activate the ring for nucleophilic aromatic substitution (SₙAr), although this typically requires strong nucleophiles and forcing conditions. The stability of the C-F bonds is a key feature, often imparting enhanced metabolic stability and lipophilicity in drug candidates.[1][6]
Caption: Key chemical transformations of 2,3,6-Trifluorophenylacetonitrile.
Applications in Research and Development
The incorporation of fluorinated motifs is a cornerstone of modern drug design. The trifluoromethyl group, in particular, can enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[6] 2,3,6-Trifluorophenylacetonitrile serves as a crucial starting material for introducing the 2,3,6-trifluorophenyl moiety into larger, more complex structures.
-
Pharmaceuticals: It is a precursor for synthesizing active pharmaceutical ingredients (APIs). The nitrile group itself is found in over 30 FDA-approved drugs and can act as a bioisostere for other functional groups or participate in critical binding interactions with protein targets.[7]
-
Agrochemicals: Similar to pharmaceuticals, fluorinated compounds are prevalent in modern pesticides and herbicides, where they can improve efficacy and environmental stability.[1][8]
-
Materials Science: The unique electronic properties imparted by the trifluorophenyl group make it a candidate for synthesizing specialty polymers, liquid crystals, and other advanced materials with high thermal stability and specific electronic characteristics.[1][8]
Safety, Handling, and Disposal
As with all nitrile-containing compounds, 2,3,6-Trifluorophenylacetonitrile must be handled with appropriate care due to its potential toxicity.
| Safety Aspect | Recommendation |
| GHS Hazards | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3][9] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][11][12] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][12] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[11] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][11] |
| First Aid (In case of exposure) | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Ingestion: Call a poison center or doctor immediately.[10][12] |
References
-
PrepChem. (n.d.). Synthesis of 2-(2,3,6-trifluorophenyl)acetonitrile. Retrieved from PrepChem.com. [Link]
-
ChemBK. (2024). 2,3,6-(trifluorophenyl)acetonitrile. Retrieved from ChemBK. [Link]
-
Angene Chemical. (2025). Safety Data Sheet. Retrieved from Angene Chemical. [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). 2,3,6-Trifluorobenzaldehyde. Retrieved from PubChem. [Link]
-
Wikipedia. (n.d.). Cyanation. Retrieved from Wikipedia. [Link]
-
Chen, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from Journal of Biomedical Research & Environmental Sciences. [Link]
Sources
- 1. CAS 136514-17-5: 2,3,6-Trifluorobenzonitrile | CymitQuimica [cymitquimica.com]
- 2. 2-(2,3,6-Trifluorophenyl)acetonitrile | 114152-21-5 [sigmaaldrich.com]
- 3. 114152-21-5 CAS MSDS (2,3,6-TRIFLUOROPHENYLACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Cyanation - Wikipedia [en.wikipedia.org]
- 6. jelsciences.com [jelsciences.com]
- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4,5-Trifluorophenylacetonitrile (220141-74-2) for sale [vulcanchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. angenechemical.com [angenechemical.com]
